

SAR7334 batch variability quality control

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Compound Focus: SAR7334

Cat. No.: S002564

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SAR7334 Technical Specifications

The table below summarizes the key technical data for SAR7334 from commercial and research sources.

Specification	Details
Biological Activity	Potent TRPC6 inhibitor; also inhibits TRPC3 and TRPC7 [1] [2] [3].
IC ₅₀ for TRPC6	7.9 nM (patch-clamp); 9.5 nM (Ca ²⁺ influx assay) [2] [3] [4].
IC ₅₀ for TRPC3	282 nM (Ca ²⁺ influx assay) [2] [3].
IC ₅₀ for TRPC7	226 nM (Ca ²⁺ influx assay) [2] [3].
Selectivity	No significant activity against TRPC4 or TRPC5 channels [1] [2].
Molecular Weight	367.87 g/mol (free base); 440.79 g/mol (dihydrochloride salt) [1] [5].
Chemical Formula	C ₂₁ H ₂₂ ClN ₃ O (free base) [3] [5]
CAS Number	1333210-07-3 (commonly listed); 1333207-63-8 (dihydrochloride salt) [1] [4]
Purity	Typically ≥98% (HPLC) [1] [4].
Storage	-20°C, as a powder [1] [3].

Experimental Protocols

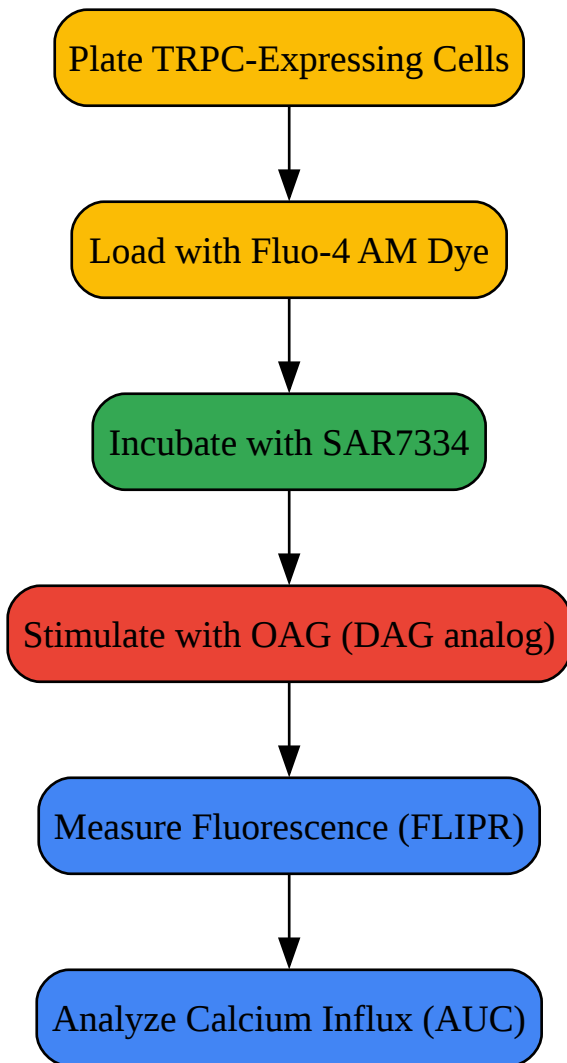
Here are detailed methodologies for key experiments using **SAR7334**, primarily adapted from the foundational research by Maier et al. (2015) [2].

Inhibition of Ca²⁺ Influx (FLIPR Assay)

This protocol measures the inhibition of receptor-operated calcium entry in cells expressing TRPC channels [2] [4].

- **Cell Preparation:** Use stable HEK293 or CHO cell lines expressing recombinant hTRPC3, hTRPC6, or hTRPC7. Grow cells on black, clear-bottom, poly-D-lysine-coated 96-well plates.
- **Dye Loading:** Wash cells with standard extracellular solution (140 mM NaCl, 5.4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.35). Load cells with dye solution (2 μM Fluo-4 AM, 0.02% pluronic F-127, 0.1% BSA in standard extracellular solution) for 30 minutes at room temperature, protected from light.
- **Compound Incubation:** Rinse cells and incubate with standard extracellular solution containing different concentrations of **SAR7334** or vehicle (e.g., DMSO) for 10 minutes.
- **Channel Activation & Measurement:** Elicit Ca²⁺ entry by applying the diacylglycerol (DAG) analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG). Measure fluorescence in a fluorometric imaging plate reader (FLIPR).
- **Data Analysis:** Plot fluorescence values over time and calculate the **Area Under the Curve (AUC)** as a measure of Ca²⁺ influx. Calculate the percentage inhibition for each concentration of **SAR7334** to determine the IC₅₀ value.

The following diagram illustrates the workflow for this calcium influx assay:



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Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the inhibition of TRPC6-mediated ionic currents [2] [4].

- **Cell Preparation:** Use TRPC6-expressing HEK293 cells. Seed cells on coverslips 24-48 hours before recording.
- **Electrophysiology:** Establish whole-cell patch-clamp configuration at room temperature. Use standard extracellular and pipette solutions.
- **Current Recording:** Activate TRPC6 currents by including OAG (e.g., 50 μ M) in the pipette solution or by applying it extracellularly. Once a stable current is established, apply different concentrations of **SAR7334** to the extracellular solution.

- **Data Analysis:** Measure the amplitude of the TRPC6 current before and after drug application. Plot the normalized current against the logarithm of the **SAR7334** concentration to determine the IC_{50} .

Troubleshooting Common Experimental Issues

- **Problem: Low Potency or No Effect**

- **Verification Step:** Confirm that your cell system has robust, OAG-induced TRPC6 activity before testing the inhibitor. Validate the expression of TRPC6 in your cells via Western blot or RT-PCR.
- **Compound Handling:** Ensure the compound is stored correctly at $-20^{\circ}C$ and that stock solutions are freshly prepared or properly aliquoted to avoid freeze-thaw cycles. Check the certificate of analysis for the batch-specific purity and molecular weight.

- **Problem: High Background or Non-specific Effects**

- **Selectivity Check:** **SAR7334** can inhibit the closely related TRPC3 and TRPC7 channels at higher concentrations ($IC_{50} > 200$ nM) [2]. If your cells endogenously express these channels, effects seen at high nanomolar concentrations may not be specific to TRPC6.
- **Vehicle Control:** The final concentration of DMSO in your assays should typically be $\leq 0.1\%$. Run a vehicle-only control in parallel to rule out solvent effects.

- **Problem: Poor Solubility or Precipitation**

- **Stock Solution:** Prepare a concentrated stock solution in high-quality, fresh DMSO. According to suppliers, solubility in DMSO can be up to 74 mg/mL (approx. 200 μ M) [3].
- **Working Solution:** When diluting the stock into aqueous buffers, ensure the final DMSO concentration is kept low. A sudden cloudiness indicates precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of SAR7334? **A1:** High-grade, anhydrous **DMSO** is the recommended solvent for preparing concentrated stock solutions (e.g., 10-100 μ M). Aliquot and store these stocks at $-20^{\circ}C$ to minimize moisture absorption and degradation [1] [3].

Q2: Is SAR7334 suitable for in vivo studies? **A2:** Yes, pharmacokinetic studies have shown that **SAR7334** is **orally bioavailable** and suitable for chronic administration in animal models. For example, a dose of 10

mg/kg was used to suppress hypoxic pulmonary vasoconstriction in mice without affecting mean arterial pressure in hypertensive rats [2] [3] [4].

Q3: Where can I find the structural basis for how SAR7334 inhibits TRPC6? A3: Cryo-EM structural studies have shown that **SAR7334** and its analog AM-1473 bind to a pocket in the **voltage-sensor-like domain (VSLD)** of TRPC6. This binding antagonizes the channel's activation, providing a mechanistic rationale for its inhibitory action [6] [7].

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